![molecular formula C27H21Br3 B14333245 1,3,5-Tris[3-(bromomethyl)phenyl]benzene CAS No. 109978-08-7](/img/structure/B14333245.png)
1,3,5-Tris[3-(bromomethyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[3-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C24H21Br3. It features a benzene ring substituted with three bromomethyl groups at the 1, 3, and 5 positions. This compound is primarily used as a cross-linker in the synthesis of ligands and dendrimeric monomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris[3-(bromomethyl)phenyl]benzene can be synthesized through the bromination of mesitylene. The process involves the following steps :
Starting Materials: Mesitylene, paraformaldehyde, potassium bromide, acetic acid, concentrated sulfuric acid.
Reaction Conditions: The mixture is stirred at 90–95°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[3-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[3-(bromomethyl)phenyl]benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[3-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with other molecules. This property is exploited in the synthesis of dendrimers and other complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine atoms at different positions.
1,3,5-Tris(chloromethyl)benzene: Similar compound with chlorine instead of bromine.
1,3,5-Tris(methyl)benzene: Lacks halogen substituents, making it less reactive.
Uniqueness
1,3,5-Tris[3-(bromomethyl)phenyl]benzene is unique due to its specific substitution pattern, which provides distinct reactivity and cross-linking capabilities. The presence of bromomethyl groups allows for versatile chemical modifications, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
109978-08-7 |
|---|---|
Formule moléculaire |
C27H21Br3 |
Poids moléculaire |
585.2 g/mol |
Nom IUPAC |
1,3,5-tris[3-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-15H,16-18H2 |
Clé InChI |
ZQXNALYSMCSAOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)CBr)C4=CC=CC(=C4)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


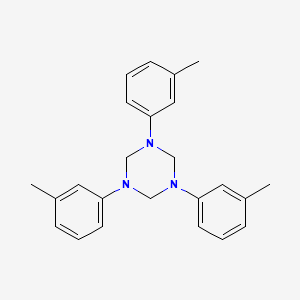
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

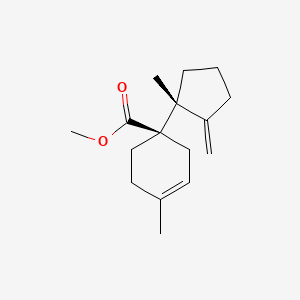
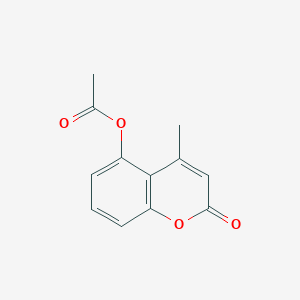
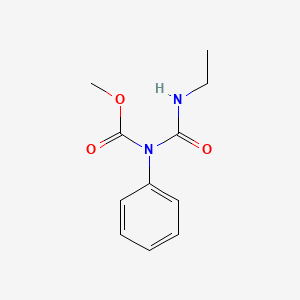
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
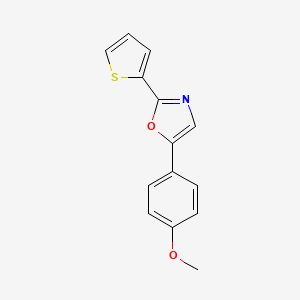
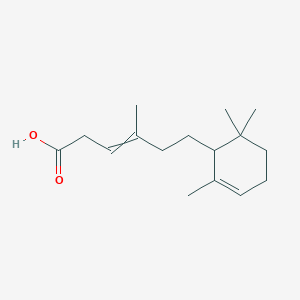
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
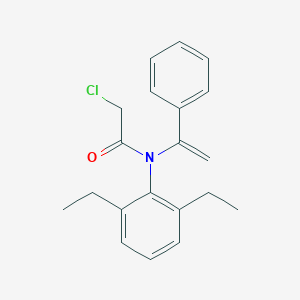
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)

